1-Nitro-2-(trifluoromethoxy)benzene

Description

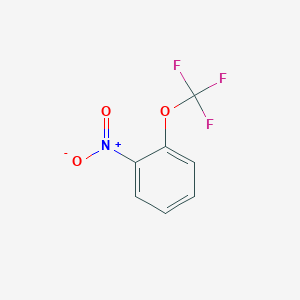

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWBYJAWWKTPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500942 | |

| Record name | 1-Nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-88-8 | |

| Record name | 1-Nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Nitro-2-(trifluoromethoxy)benzene CAS number and properties

CAS Number: 1644-88-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Nitro-2-(trifluoromethoxy)benzene, a key aromatic intermediate with significant potential in the fields of medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and safety, while also exploring its potential applications based on the broader class of nitroaromatic compounds.

Core Physicochemical Properties

This compound, also known as o-nitrotrifluoromethoxybenzene, is a pale yellow liquid at room temperature. The trifluoromethoxy group imparts unique electronic properties and can enhance the lipophilicity and metabolic stability of molecules, making it a valuable substituent in the design of novel therapeutic agents.[1]

| Property | Value | Reference(s) |

| CAS Number | 1644-88-8 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Physical State | Liquid | [2] |

| Color | Pale yellow to yellow | [2] |

| Purity | ≥97% to ≥98% | [2] |

| Boiling Point | 96°C at 2.7 kPa | [2] |

| Relative Density | 1.45 | [2] |

Synthesis and Purification

The primary synthetic route to this compound involves the nitration of 2-(trifluoromethoxy)benzene. An alternative, documented synthesis starts from 3-nitrophenol.

Experimental Protocol: Synthesis from 3-Nitrophenol

A reported method for the synthesis of a nitrophenyl trifluoromethyl ether, which can be adapted for this compound, involves the following general steps:

-

Reaction Setup: In a suitable reactor, 3-nitrophenol is combined with anhydrous carbon tetrachloride and anhydrous antimony trifluoride. A catalytic amount of antimony pentachloride is added.

-

Reaction Conditions: The sealed reactor is heated to 150°C with vigorous stirring for approximately 5.5 hours.

-

Work-up: After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.

-

Purification: The product is then isolated via steam distillation. This method has been reported to yield approximately 62% of the nitrophenyl trifluoromethyl ether.[3]

General Purification Protocol

Purification of nitroaromatic compounds often involves the following steps, which can be adapted for this compound:

-

Washing: The crude product is typically washed sequentially with water and a dilute basic solution (e.g., sodium bicarbonate) to remove excess acid.[4]

-

Drying: The organic layer is dried over an anhydrous drying agent, such as calcium chloride or magnesium sulfate.[4]

-

Distillation: Final purification is often achieved by vacuum distillation to isolate the product from non-volatile impurities.[5]

Below is a generalized workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The following hazard and precautionary statements should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Store in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Development and Research

While specific biological activities for this compound are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a valuable building block for more complex molecules. The nitro group can be reduced to an amine, providing a key functional group for further derivatization. It has been identified as an impurity in the synthesis of Riluzole.[1]

-

Bioisostere for Drug Design: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve a drug candidate's pharmacokinetic profile, including metabolic stability and membrane permeability.

-

Antifungal Potential: Substituted nitrobenzenes have been shown to possess antifungal activity against various fungal strains, including Aspergillus niger and Trichophyton mentagrophytes.[6][7] This suggests that this compound could be investigated for similar properties.

General Mechanism of Action for Nitroaromatic Compounds

Many nitroaromatic compounds with biological activity function as prodrugs. Their mechanism of action often involves the enzymatic reduction of the nitro group within target cells (e.g., microbial or cancer cells) to generate reactive nitroso and hydroxylamine intermediates. These reactive species can lead to cellular damage and death, often through covalent modification of DNA and proteins.[8][9]

References

- 1. 2-(Trifluoromethoxy)nitrobenzene CAS#: 1644-88-8 [m.chemicalbook.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 2-(Trifluoromethoxy)nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

physical and chemical properties of 1-Nitro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Nitro-2-(trifluoromethoxy)benzene. It includes available quantitative data, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in medicinal chemistry.

Core Properties and Data

This compound, also known as o-nitrotrifluoromethoxybenzene, is an aromatic compound of interest in synthetic and medicinal chemistry.[1] Its structural characteristics, combining a nitro group and a trifluoromethoxy group on a benzene ring, impart unique electronic properties that are valuable in the design of novel molecules.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, data for closely related isomers and analogues, along with computational predictions, provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| CAS Number | 1644-88-8 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Liquid | [2] |

| Storage Temperature | Room temperature | [1] |

Computational Data

Computational models provide further predictions regarding the properties of this compound.

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.4934 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Reactivity

The primary route for the synthesis of nitrated trifluoromethoxybenzenes is through the electrophilic nitration of trifluoromethoxybenzene. The nitro group can subsequently be reduced to an amine, a versatile functional group in organic synthesis.

Synthetic Workflow

Experimental Protocols

Synthesis of Nitrated Trifluoromethoxybenzene via Continuous Flow Nitration

This protocol is adapted from a study on the continuous flow nitration of trifluoromethoxybenzene, which allows for enhanced control over reaction conditions and improved safety.

Materials:

-

Trifluoromethoxybenzene (TFMB)

-

Fuming nitric acid (e.g., >98%)

-

Sulfuric acid (e.g., >95%)

-

1,2-dichloroethane (solvent)

-

Microreactor setup with a T-mixer and temperature control

Procedure:

-

Prepare the reactant streams. One stream consists of trifluoromethoxybenzene dissolved in 1,2-dichloroethane. The other stream is the nitrating mixture, composed of fuming nitric acid and sulfuric acid.

-

Pump the two streams into the T-mixer of the microreactor at controlled flow rates.

-

Maintain the reaction temperature within the desired range (e.g., 288-318 K) to control the selectivity of the nitration. The reaction temperature has been shown to be a critical parameter for product selectivity.

-

The residence time in the microreactor is controlled by the total flow rate and the reactor volume. This parameter, along with temperature and sulfuric acid strength, significantly affects the conversion of trifluoromethoxybenzene.

-

The reaction mixture exiting the reactor is then quenched, typically with water, and the organic phase is separated.

-

The organic phase is washed, dried, and the solvent is removed under reduced pressure to yield the crude product mixture of nitro-isomers.

-

Purification of the desired this compound isomer can be achieved through chromatographic techniques.

General Protocol for the Reduction of a Nitro Group to an Amine

This is a general procedure for the reduction of aromatic nitro compounds, which can be adapted for this compound.

Materials:

-

This compound

-

Granulated tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

A suitable organic solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, combine this compound and granulated tin in an appropriate solvent such as ethanol.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for a period sufficient to consume the starting material (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 2-(trifluoromethoxy)aniline.

-

The product can be further purified by distillation or chromatography if necessary.

Applications in Drug Development

The incorporation of trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups are well-established strategies in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.

-

Trifluoromethoxy Group: This group is often used to increase lipophilicity, which can enhance membrane permeability and oral absorption.[5] It is also metabolically stable, which can lead to an improved pharmacokinetic profile. The strong electron-withdrawing nature of the -OCF₃ group can also influence the acidity or basicity of nearby functional groups, affecting drug-target interactions.

-

Nitroaromatic Compounds: While the nitro group itself can be associated with toxicity, it is a key functional group in several approved drugs.[6] More commonly in drug discovery, the nitro group serves as a synthetic precursor to the more versatile amino group. The resulting anilines are fundamental building blocks for a vast array of pharmaceuticals.

Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules, particularly for creating libraries of compounds for screening in drug discovery programs.

Safety Information

This compound and its analogues are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[8]

-

In case of exposure:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

-

Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.

-

Hazardous Decomposition Products: Combustion may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(Trifluoromethoxy)nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-(Trifluoromethoxy)nitrobenzene | 2995-45-1 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Nitro-2-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 1-Nitro-2-(trifluoromethoxy)benzene, a significant compound in chemical research and development. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format and outlining general experimental approaches based on related isomers.

Core Molecular Properties

This compound, also known as o-nitrotrifluoromethoxybenzene, is an aromatic compound with the chemical formula C₇H₄F₃NO₃.[1][2][3] It possesses a molecular weight of 207.11 g/mol .[1][2][3] The compound is uniquely identified by its CAS number: 1644-88-8.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [1][2][3] |

| Molecular Weight | 207.11 g/mol | [1][2][3] |

| CAS Number | 1644-88-8 | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.4934 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) at adjacent positions (ortho substitution).

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis of related isomers, such as 1-nitro-3-(trifluoromethoxy)benzene, can provide insight into potential synthetic routes.

A common approach for the synthesis of nitro-trifluoromethoxy-benzene compounds is the direct nitration of trifluoromethoxybenzene using a mixture of nitric acid and sulfuric acid.[2] The position of the nitro group is directed by the trifluoromethoxy group. Another potential route involves the conversion of a hydroxyl group to a trifluoromethoxy group, for example, by starting with the corresponding nitrophenol.[2]

For structural characterization, a combination of spectroscopic techniques would be employed. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for elucidating the molecular structure. The chemical shifts and coupling constants of the aromatic protons in ¹H NMR would confirm the ortho-substitution pattern. ¹³C NMR would provide information on the carbon skeleton, and ¹⁹F NMR would confirm the presence of the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups. For aromatic nitro compounds, asymmetric and symmetric stretching vibrations of the N-O bond are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-F stretching modes of the CF₃ group are expected in the 1100-1300 cm⁻¹ region.[2]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

It is important to note that the specific reaction conditions and spectral data would need to be determined empirically for this compound.

References

A Technical Guide to the Solubility of 1-Nitro-2-(trifluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of Aryl Nitro Compounds

The solubility of an organic compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. For a substituted aromatic compound like 1-Nitro-2-(trifluoromethoxy)benzene, its solubility is primarily dictated by the interplay of its functional groups—the nitro group (-NO₂), the trifluoromethoxy group (-OCF₃), and the benzene ring.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The presence of the polar nitro group and the electronegative trifluoromethoxy group introduces polarity to the otherwise nonpolar benzene ring. Consequently, this compound is expected to exhibit some degree of solubility in a range of organic solvents.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a spectrum of organic solvents has not been systematically tabulated. Researchers are encouraged to determine this data experimentally. The following table provides a standardized format for recording such empirical data.

Table 1: Experimental Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | ||

| e.g., N,N-Dimethylformamide | e.g., 25 |

Experimental Protocols for Solubility Determination

The following protocols describe methodologies for both qualitative and quantitative determination of the solubility of this compound in an organic solvent.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, hexane, DMSO, DMF)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: General experimental workflow for solubility determination.

References

Technical Guide: Spectroscopic Analysis of 1-Nitro-2-(trifluoromethoxy)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of ¹H and ¹³C NMR Spectral Data for 1-Nitro-2-(trifluoromethoxy)benzene

This technical guide addresses the request for detailed ¹H and ¹³C NMR spectral data and experimental protocols for the compound this compound (CAS 1644-88-8). Following a comprehensive search of available scientific literature and databases, it must be noted that specific, experimentally verified ¹H and ¹³C NMR data for this particular isomer could not be located.

While commercial suppliers list this compound, they do not provide public access to its spectral characterization data. The available scientific literature provides spectral data for the related isomers, 1-nitro-3-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene, as well as the analogous compound 1-nitro-2-(trifluoromethyl)benzene.

For reference and comparative purposes, this guide presents the available data for the structurally similar compound, 1-nitro-2-(trifluoromethyl)benzene, and outlines a general experimental protocol for the acquisition of NMR data for aromatic compounds of this nature.

Comparative Spectral Data: 1-Nitro-2-(trifluoromethyl)benzene

To provide a relevant spectroscopic context, the ¹H and ¹³C NMR data for the closely related compound, 1-nitro-2-(trifluoromethyl)benzene, are presented below. It is crucial to note that the substitution of a trifluoromethoxy group for a trifluoromethyl group will influence the chemical shifts due to the differing electronic effects of the oxygen atom.

Table 1: ¹H NMR Spectral Data for 1-Nitro-2-(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.88-7.82 | Multiplet | 2H (Aromatic) |

| 7.77-7.73 | Multiplet | 2H (Aromatic) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for 1-Nitro-2-(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 148.4 | - | C-NO₂ |

| 133.3 | - | CH (Aromatic) |

| 132.7 | - | CH (Aromatic) |

| 128.1 | q, J = 5.0 | CH (Aromatic) |

| 125.1 | - | C-CF₃ |

| 123.8 | q, J = 34.0 | CH (Aromatic) |

| 122.1 | q, J = 272.0 | CF₃ |

Solvent: CDCl₃, Frequency: 100 MHz

General Experimental Protocol for NMR Spectroscopy

The following outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for nitro-aromatic compounds.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C nuclei, including the spectral width, acquisition time, and relaxation delay.

3. Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the chemical shifts to the internal standard.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis in NMR spectroscopy.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Peaks of 1-Nitro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopy peaks for the compound 1-Nitro-2-(trifluoromethoxy)benzene. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines the predicted spectral data based on the characteristic absorption frequencies of its constituent functional groups, a standard experimental protocol for spectral acquisition, and a logical diagram illustrating the correlation between the molecular structure and its IR spectrum.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational modes of its aromatic ring, the nitro group (-NO₂), and the trifluoromethoxy group (-OCF₃). The following table summarizes the predicted key absorption peaks, their expected wavenumber ranges, relative intensities, and the corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3100 - 3000 | Medium to Weak | Aromatic C-H | Stretching |

| 1600 - 1585 | Medium | Aromatic C=C | In-ring stretching |

| 1550 - 1475 | Strong | Aromatic Nitro (-NO₂) | Asymmetric Stretching[1] |

| 1500 - 1400 | Medium | Aromatic C=C | In-ring stretching |

| 1360 - 1290 | Strong | Aromatic Nitro (-NO₂) | Symmetric Stretching[1][2] |

| 1250 - 1000 | Strong | C-O-C (Aryl ether) | Asymmetric Stretching |

| 1200 - 1100 | Strong | C-F (in -OCF₃) | Stretching |

| 900 - 675 | Strong | Aromatic C-H | Out-of-plane (oop) Bending[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

A standard and widely used method for obtaining the IR spectrum of a liquid or solid compound like this compound is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique is favored for its minimal sample preparation and rapid analysis time.

Objective: To acquire the infrared spectrum of this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

-

Spatula or pipette for sample application.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Turn on the spectrometer and allow it to stabilize according to the manufacturer's instructions.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered.

-

Initiate the background scan using the instrument's software. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, use a clean spatula to apply a small amount of powder or a single crystal.

-

If the sample is a liquid, use a pipette to apply a single drop.

-

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal. Apply consistent and even pressure.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The software will collect the spectrum, ratio it against the previously collected background spectrum, and display the resulting absorbance or transmittance spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should display peaks corresponding to the vibrational modes of the molecule.

-

Use the software to identify the wavenumbers of the major absorption peaks.

-

Compare the obtained spectrum with the predicted data and, if available, with a reference spectrum for confirmation of the compound's identity and purity.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal. Remove the sample using a lint-free wipe.

-

Clean the crystal surface with a wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

-

Logical Relationship Diagram

The following diagram, generated using the DOT language, illustrates the logical connection between the key functional groups of this compound and their characteristic regions in the infrared spectrum.

References

An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Understanding its influence on the regioselectivity of electrophilic aromatic substitution (EAS) is crucial for the strategic design and synthesis of novel molecules. This guide provides a comprehensive analysis of the ortho, para directing effects of the trifluoromethoxy group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. While the -OCF₃ group is strongly deactivating due to the powerful inductive electron withdrawal of the fluorine atoms, the lone pairs on the oxygen atom are capable of resonance donation, leading to a preference for substitution at the ortho and para positions.

Electronic Effects of the Trifluoromethoxy Group

The directing effect of the trifluoromethoxy substituent in electrophilic aromatic substitution is a result of the interplay between two opposing electronic influences: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles than benzene.[2][3]

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This resonance donation increases the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (sigma complex) formed during electrophilic attack at these sites. However, the π-donating capacity of the trifluoromethoxy group is inferior to that of a methoxy group and even a fluorine atom.[4]

The strong deactivating inductive effect dominates the overall reactivity, making trifluoromethoxybenzene significantly less reactive than benzene in EAS reactions. However, the resonance effect, although weaker, directs the incoming electrophile to the ortho and para positions.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent in meta and para positions.

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | 0.11 | -0.24 |

| -CF₃ | 0.44 | 0.57 |

| -OCF₃ | 0.39 | 0.35 |

Data sourced from available chemical literature.

The positive values for both σ_meta_ and σ_para_ of the -OCF₃ group confirm its electron-withdrawing nature at both positions.

Regioselectivity in Electrophilic Aromatic Substitution

The trifluoromethoxy group is predominantly an ortho, para-director, with a strong preference for the para isomer, likely due to the steric hindrance at the ortho positions. The formation of the meta isomer is generally minimal.

Quantitative Data on Isomer Distribution

The following table summarizes the available quantitative data for the isomer distribution in various electrophilic aromatic substitution reactions of trifluoromethoxybenzene.

| Reaction | Electrophile | Reagents and Conditions | Ortho (%) | Meta (%) | Para (%) | Reference |

| Nitration | NO₂⁺ | Conc. H₂SO₄ + Conc. HNO₃, 0°C to 35°C | ~10 | ~0 | ~90 | [5] |

| Bromination | Br⁺ | Br₂ / FeBr₃ | Minor | Negligible | Major | Qualitative |

| Friedel-Crafts Acylation | RCO⁺ | Acyl halide / Lewis Acid | Minor | Negligible | Major | Qualitative |

Mechanistic Visualization

The preference for ortho and para substitution can be rationalized by examining the stability of the carbocation intermediates (sigma complexes) formed during the reaction.

Interplay of Inductive and Resonance Effects

The following diagram illustrates the dual electronic nature of the trifluoromethoxy substituent.

Stability of Sigma Complexes

The resonance structures of the sigma complexes for ortho, meta, and para attack illustrate why the ortho and para pathways are favored.

References

- 1. Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. brainly.com [brainly.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Reactivity and Stability of 1-Nitro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Nitro-2-(trifluoromethoxy)benzene (CAS No. 1644-88-8). The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃), on the aromatic ring profoundly influences its chemical behavior. This document consolidates available physicochemical data, safety information, and provides a theoretical framework for its reactivity in key organic transformations. Due to the limited publicly available experimental data specifically for the ortho-isomer, this guide also draws comparative insights from its more extensively studied meta- and para-isomers, as well as the related compound, 1-nitro-2-(trifluoromethyl)benzene. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery who are considering the use of this compound in synthetic chemistry.

Chemical and Physical Properties

This compound is a halogenated nitroaromatic compound. The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution. It is commercially available and is noted as an impurity in the preparation of Riluzole.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1-Nitro-3-(trifluoromethoxy)benzene | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Nitro-2-(trifluoromethyl)benzene |

| CAS Number | 1644-88-8[1][2][3][4][5][6][7][8] | 2995-45-1[1][9][10] | 713-65-5[11] | 384-22-5[12][13][14][15] |

| Molecular Formula | C₇H₄F₃NO₃[1][2][4][7] | C₇H₄F₃NO₃[1][9][10] | C₇H₄F₃NO₃[11] | C₇H₄F₃NO₂[13][14] |

| Molecular Weight | 207.11 g/mol [1][2][4][7][8] | 207.11 g/mol [1][9][10] | 207.11 g/mol [11] | 191.11 g/mol [13][14] |

| Appearance | Brown or Pale yellow liquid[3][7] | Light yellow transparent liquid[16] | - | - |

| Boiling Point | 98 °C @ 16 Torr[1] | 209.4 °C @ 760 mmHg[16] | - | 216-217.4 °C @ 760 mmHg[12][13] |

| Melting Point | - | - | - | 32 °C[12][13] |

| Density | 1.461 g/cm³ (Predicted)[1] | ~1.5 g/cm³[16] | - | 1.4 g/cm³[12] |

| Storage | Room temperature, sealed in dry conditions or Refrigerator[1][2][3] | - | - | - |

Stability and Hazardous Reactivity

While specific stability studies for this compound are not widely published, data from its isomers and related compounds provide valuable insights. Generally, nitroaromatic compounds are considered to be stable under normal conditions.

Stability:

-

1-Nitro-2-(trifluoromethyl)benzene is reported to be stable under normal temperatures and pressures.[12]

Incompatibilities and Hazardous Reactions:

-

It is prudent to avoid strong oxidizing agents, strong bases, and strong reducing agents, as these are known incompatibilities for the related compound 1-nitro-2-(trifluoromethyl)benzene.[12]

-

Hazardous polymerization has not been reported for 1-nitro-2-(trifluoromethyl)benzene.[12]

Hazardous Decomposition Products:

-

Thermal decomposition of related nitroaromatic compounds is known to produce hazardous gases. For 1-nitro-2-(trifluoromethyl)benzene, these include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[12]

Safety Information:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

-

Signal Word: Danger.[1]

Reactivity Profile

The reactivity of this compound is dictated by the strong electron-withdrawing nature of both the nitro and trifluoromethoxy substituents. This renders the aromatic ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SNA)

The electron-poor nature of the benzene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The nitro and trifluoromethoxy groups can stabilize the negative charge of the Meisenheimer complex intermediate, particularly when they are ortho or para to the site of nucleophilic attack.

Although specific experimental data for the title compound is scarce, studies on analogous compounds demonstrate this reactivity. For instance, in related nitro-substituted haloarenes, the halogen can be readily displaced by various nucleophiles.

References

- 1. 2-(Trifluoromethoxy)nitrobenzene | 1644-88-8 [chemicalbook.com]

- 2. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. 1644-88-8|this compound|BLD Pharm [bldpharm.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 8. This compound , 97% , 1644-88-8 - CookeChem [cookechem.com]

- 9. rsc.org [rsc.org]

- 10. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 11. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. innospk.com [innospk.com]

An In-depth Technical Guide to the Safety and Handling of 1-Nitro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for 1-Nitro-2-(trifluoromethoxy)benzene (CAS No. 1644-88-8). The information is intended to guide laboratory personnel in the safe use and management of this chemical.

Chemical Identification and Physicochemical Properties

This compound is an aromatic compound with the molecular formula C₇H₄F₃NO₃.[1] It is important to distinguish this compound from its isomers, as their properties and hazards may differ.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1644-88-8 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Synonyms | o-Nitrotrifluoromethoxybenzene | [1] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |

| LogP | 2.4934 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Hazard Identification and GHS Classification

For related compounds, the following GHS classifications are common:

-

Acute Toxicity, Inhalation (Category 4)[5]

-

Specific target organ toxicity – single exposure (Category 3), May cause respiratory irritation[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] Due to the lack of specific data, it is essential to prevent direct contact with the skin or eyes and to avoid inhalation.[6]

Table 2: Toxicological Data Summary

| Metric | Value | Source |

| LD50/LC50 | Not available | [6] |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP | [6] |

Studies on nitrobenzene, a related compound, indicate that it can be absorbed systemically through inhalation, oral, and dermal routes.[7] The metabolism of nitrobenzene can lead to the formation of reactive intermediates that cause hematotoxicity.[7] While these findings are for a different compound, they underscore the need for caution when handling nitro-aromatic compounds.

Experimental and Handling Protocols

General Handling and Storage

Safe handling and storage are critical to minimizing exposure risks.

Protocol for Safe Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[4][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

-

Wash hands thoroughly after handling.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

Protocol for Safe Storage:

-

Store at room temperature.[1]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls : Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[6] Facilities should be equipped with an eyewash station and a safety shower.[9]

-

Personal Protective Equipment (PPE) :

Emergency Procedures

First-Aid Measures

The following protocols should be followed in case of exposure.

Protocol for Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9]

-

Remove contact lenses if present and easy to do so.[8]

-

Seek medical attention.[9]

Protocol for Skin Contact:

-

Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][9]

-

Wash the affected area with soap and water.[4]

Protocol for Inhalation:

-

Remove the individual from exposure and move to fresh air immediately.[6][9]

-

If breathing is difficult, give oxygen.[9]

-

If not breathing, give artificial respiration.[9]

-

Seek medical attention.[9]

Protocol for Ingestion:

-

Do NOT induce vomiting.[6]

-

If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6]

-

Seek immediate medical attention.[9]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Fire-Fighting Instructions : As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][9]

Accidental Release Measures

Protocol for Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 5.[6]

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Sweep up the material and place it into a suitable, closed container for disposal.[6]

-

Clean the spill area thoroughly.

Stability and Reactivity

-

Chemical Stability : Stable under normal temperatures and pressures.[6]

-

Incompatible Materials : Strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

Hazardous Decomposition Products : Upon combustion, this compound may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[6]

-

Hazardous Polymerization : Has not been reported to occur.[6]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[6] Contact a licensed professional waste disposal service to dispose of this material. Waste is typically classified as hazardous.[10]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(Trifluoromethoxy)nitrobenzene - Safety Data Sheet [chemicalbook.com]

- 3. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Unraveling the Toxicological Profile of 1-Nitro-2-(trifluoromethoxy)benzene: A Guide for Researchers

For Immediate Release

Comprehensive Toxicological Data for 1-Nitro-2-(trifluoromethoxy)benzene (CAS No. 1644-88-8) remains largely uncharacterized, necessitating a cautious approach for researchers, scientists, and drug development professionals. This technical guide synthesizes the currently available safety information and provides a comparative toxicological overview based on structurally related compounds to infer potential hazards.

Due to a lack of extensive empirical studies, a definitive toxicological profile for this compound is not available in the public domain. Safety Data Sheets (SDS) from various suppliers consistently state that the toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it may possess significant hazards.

General Safety and Hazard Information

Safety Data Sheets for this compound provide the following general warnings:

-

Hazard Statements: Generally described as harmful if swallowed and irritating to the eyes, respiratory system, and skin.

-

Precautionary Measures: Users are advised to avoid contact with skin and eyes, prevent inhalation, and use appropriate personal protective equipment (PPE), including gloves and safety goggles. Work should be conducted in a well-ventilated area.

Inferred Toxicological Profile from Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds, particularly nitrobenzene and other substituted nitrobenzenes, can provide insights into the potential toxicological effects of this compound. The presence of the nitro group on a benzene ring is a key structural alert for toxicity.

Table 1: Summary of Potential Toxicological Endpoints Based on Analogous Compounds

| Toxicological Endpoint | Inferred Potential Hazard for this compound | Basis for Inference (Structurally Related Compounds) |

| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Nitrobenzene and various nitroaromatic compounds exhibit moderate to high acute toxicity. |

| Hematotoxicity | Potential to cause methemoglobinemia, leading to cyanosis, fatigue, and dizziness. | A well-documented effect of nitrobenzene and related compounds is the oxidation of hemoglobin to methemoglobin, impairing oxygen transport. |

| Carcinogenicity | Suspected carcinogen. | Nitrobenzene is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence in experimental animals. |

| Mutagenicity | Potential for mutagenic activity. | Many nitroaromatic compounds have been shown to be mutagenic in bacterial reverse mutation assays (Ames test). |

| Reproductive Toxicity | Potential for adverse effects on the male reproductive system. | Studies on nitrobenzene have shown effects such as testicular atrophy and decreased sperm production in animal models. |

| Organ Toxicity | Potential for damage to the liver, kidneys, and spleen. | Chronic exposure to nitrobenzene has been associated with organ damage in animal studies. |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available as no such studies have been published. Researchers planning to investigate the toxicology of this compound would need to develop and validate their own protocols based on established OECD guidelines for testing of chemicals.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by this compound are unknown. However, based on the toxicology of nitroaromatic compounds, the mechanism of toxicity is likely related to the metabolic reduction of the nitro group.

This reductive metabolism can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can induce oxidative stress, form adducts with DNA and proteins, and interfere with cellular signaling processes. The trifluoromethoxy group may influence the metabolic rate and the specific metabolites formed, but without experimental data, its precise contribution to the toxicological profile remains speculative.

Conclusion

While this compound is a valuable compound in research and development, the significant lack of toxicological data necessitates a highly cautious approach. The potential for significant health hazards, inferred from the toxicological profiles of structurally related nitroaromatic compounds, underscores the need for stringent safety measures to minimize exposure. Further research is critically needed to fully characterize the toxicological properties of this compound and establish safe handling guidelines based on empirical evidence. Professionals in drug development and other scientific fields should prioritize this data gap when considering the use of this compound.

An In-Depth Technical Guide to 1-Nitro-2-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Introduction

1-Nitro-2-(trifluoromethoxy)benzene (CAS No. 1644-88-8) is a fluorinated aromatic compound of increasing interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring a nitro group ortho to a trifluoromethoxy group, imparts specific chemical properties that make it a valuable, albeit sometimes challenging, building block in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key synthetic applications, with a focus on its role as a precursor to valuable pharmaceutical intermediates.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. Purity levels are typically offered at ≥97% or ≥98%. Researchers can acquire this compound in quantities ranging from grams to kilograms to suit various research and development needs.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Grams to Kilograms |

| ChemScene | ≥98% | Grams to Kilograms |

| BLDpharm | Inquire | Grams to Kilograms |

| Manchester Organics | Inquire | Inquire |

| Synthonix Corporation | Inquire | Inquire |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1644-88-8 |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Appearance | Colorless to yellow or brown liquid[1][2] |

| Boiling Point | 98 °C at 16 Torr[3] |

| Density (Predicted) | 1.461 ± 0.06 g/cm³[3] |

| Solubility | Slightly soluble in DMSO and Methanol[3] |

| Storage Temperature | Room temperature or 2-8°C Refrigerator[2][4] |

Table 3: Spectroscopic and Computational Data for this compound

| Data Type | Value |

| InChI Key | YTWBYJAWWKTPOV-UHFFFAOYSA-N[1] |

| SMILES | FC(F)(OC1=CC=CC=C1--INVALID-LINK--=O)F[4] |

| LogP | 2.4934[4] |

| TPSA | 52.37[4] |

| Hydrogen Bond Acceptors | 3[4] |

| Hydrogen Bond Donors | 0[4] |

| Rotatable Bonds | 2[4] |

Role in Pharmaceutical Synthesis: An Intermediate to Riluzole Impurities

While not a primary component of many targeted drug discovery programs, this compound plays a significant role as a precursor to known impurities in the synthesis of the amyotrophic lateral sclerosis (ALS) drug, Riluzole. Riluzole is chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole. The synthesis of Riluzole and its analogues often starts from substituted anilines.

The reduction of this compound yields 2-(trifluoromethoxy)aniline. This aniline is a known process-related impurity in the manufacturing of Riluzole, designated as Imp-2.[4] Understanding the formation and reactivity of this nitro compound is therefore crucial for controlling the impurity profile of the final active pharmaceutical ingredient (API).

Experimental Protocols: Reduction to 2-(trifluoromethoxy)aniline

The primary synthetic transformation involving this compound is the reduction of the nitro group to an amine, yielding 2-(trifluoromethoxy)aniline. While specific literature detailing the reduction of this exact isomer is sparse, general methods for the reduction of aromatic nitro compounds are well-established and can be adapted.

General Experimental Protocol for Nitro Group Reduction:

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound in the chosen solvent.

-

Carefully add the Pd/C or Raney Nickel catalyst under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(trifluoromethoxy)aniline.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Alternative reducing agents such as iron powder in acidic media (e.g., acetic acid or ammonium chloride) or tin(II) chloride can also be employed, which may be advantageous if other functional groups sensitive to hydrogenation are present.

Conclusion

This compound is a readily available specialty chemical with defined physicochemical properties. Its primary utility in the context of drug development lies in its role as a precursor to 2-(trifluoromethoxy)aniline, a known impurity in the synthesis of Riluzole. A comprehensive understanding of its synthesis, properties, and reactions is therefore essential for pharmaceutical scientists and process chemists working on the development of Riluzole and related benzothiazole-based therapeutics. The experimental protocols outlined in this guide provide a solid foundation for the synthetic manipulation of this compound in a research and development setting.

References

Methodological & Application

Laboratory Scale Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Nitro-2-(trifluoromethoxy)benzene. The synthesis is based on a two-step process commencing with the preparation of the precursor, 2-(trifluoromethoxy)aniline, followed by its oxidation to the target nitro compound. This application note includes comprehensive experimental procedures, a summary of quantitative data, and process diagrams to ensure reproducibility and safe execution.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The ortho-nitro functionality provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of complex organic structures. The protocol described herein outlines a reliable method for the preparation of this compound via the oxidation of 2-(trifluoromethoxy)aniline, a route that has proven effective for a variety of substituted anilines.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-(Trifluoromethoxy)aniline | [1] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.13 g/mol | [1] |

| Final Product | This compound | [2] |

| CAS Number | 1644-88-8 | [2] |

| Molecular Formula | C₇H₄F₃NO₃ | [2] |

| Molecular Weight | 207.11 g/mol | [2] |

| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | [3][4] |

| Base | Sodium Methoxide (NaOMe) | [3][4] |

| Solvent System | Ethanol (EtOH) / Acetonitrile (MeCN) | [3][4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 0.5 - 10 hours | [4] |

| Expected Yield | Moderate to High | [3][4] |

Experimental Protocols

Part 1: Synthesis of 2-(Trifluoromethoxy)aniline (Starting Material)

The starting material, 2-(trifluoromethoxy)aniline, can be synthesized from 1,2-dichloro-4-trifluoromethoxybenzene through a nitration and subsequent reduction sequence.

1.1 Nitration of 1,2-dichloro-4-trifluoromethoxybenzene:

-

To a solution of 1,2-dichloro-4-trifluoromethoxybenzene in sulfuric acid, add nitric acid dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of nitrated isomers.

1.2 Reduction to 2-(trifluoromethoxy)aniline:

-

The mixture of nitro isomers is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Alternatively, chemical reduction using a metal in acidic media (e.g., iron in acetic acid) can be employed.

-

Upon completion of the reaction, the catalyst is filtered off (if applicable), and the product is isolated by extraction and purified by distillation or chromatography to yield 2-(trifluoromethoxy)aniline.

Part 2: Oxidation of 2-(Trifluoromethoxy)aniline to this compound

This protocol is adapted from a general procedure for the oxidation of substituted anilines.[3][4]

2.1 Materials and Reagents:

-

2-(Trifluoromethoxy)aniline

-

Ethanol (EtOH), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Sodium Methoxide (NaOMe)

-

30% Hydrogen Peroxide (H₂O₂)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2.2 Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in a 4:1 mixture of acetonitrile and ethanol.

-

To this solution, add sodium methoxide (0.4 eq).

-

Cool the mixture in an ice bath and add 30% hydrogen peroxide (10.0 eq) dropwise, ensuring the internal temperature remains below 20 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can range from 0.5 to 10 hours.[4]

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2.3 Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, vacuum distillation can be employed for purification.

2.4 Characterization: The purified product should be characterized by spectroscopic methods.

-

¹H NMR: The expected spectrum would show multiplets in the aromatic region (approx. 7.5-8.2 ppm).

-

¹³C NMR: The expected spectrum would show signals for the aromatic carbons and a characteristic quartet for the trifluoromethoxy carbon due to coupling with fluorine.

-

Mass Spectrometry: To confirm the molecular weight (207.11 g/mol ).

Mandatory Visualization

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed experimental workflow for the oxidation step.

References

catalytic reduction of the nitro group in 1-Nitro-2-(trifluoromethoxy)benzene

Abstract

This application note provides detailed protocols and comparative data for the catalytic reduction of the nitro group in 1-Nitro-2-(trifluoromethoxy)benzene to yield the corresponding aniline, 2-(trifluoromethoxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the 2-(trifluoromethoxy)aniline moiety is often a key structural modification. The protocols outlined herein focus on two common and effective heterogeneous catalysts: Palladium on carbon (Pd/C) and Raney® Nickel. This document includes quantitative data on reaction conditions and yields, detailed experimental procedures, and visual diagrams to illustrate the workflow and chemical transformation.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives.[1][2] 2-(Trifluoromethoxy)aniline is a particularly important building block in medicinal chemistry due to the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group. Catalytic hydrogenation is often the method of choice for this reduction due to its high efficiency, clean conversion, and the ease of product isolation through simple filtration of the heterogeneous catalyst.[1][3]

This note details two widely applicable methods for this conversion:

-

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation: A versatile and highly active catalyst system, often used with hydrogen gas or a transfer hydrogenation agent.[4][5][6]

-

Raney® Nickel Catalyzed Hydrogenation: A cost-effective and powerful catalyst, particularly useful when specific functional group tolerance is required.[1][7][8]

The selection of the catalyst and reaction conditions can be tailored based on the desired scale, available equipment (e.g., hydrogenator), and the presence of other functional groups in the substrate.

Comparative Data of Catalytic Reduction Methods

The following table summarizes typical quantitative data for the catalytic reduction of nitroarenes structurally similar to this compound, providing a baseline for reaction optimization.

| Parameter | Method A: Pd/C Catalysis | Method B: Raney® Nickel Catalysis |

| Substrate | 4-Methoxy-3-nitrobenzotrifluoride | 1,2-Dichloro-5-nitro-4-trifluoromethoxy-benzene |

| Catalyst | 10% Palladium on Carbon | Raney® Nickel |

| Catalyst Loading | 10% w/w (of substrate) | ~13% w/w (of substrate) |

| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) |

| Pressure | 1 atm (balloon) | 5 bar |

| Solvent | Methanol (MeOH) | Methanol (MeOH) |

| Temperature | Room Temperature (~20°C) | 30°C |

| Reaction Time | Overnight (~16 hours) | 5 hours |

| Yield | 99% | Not explicitly stated for the aniline, but the subsequent product yield was high. |

| Reference | [9] | [10] |

Experimental Protocols

Materials and Equipment

-

This compound

-

10% Palladium on Carbon (Pd/C) or Raney® Nickel (as a slurry in water or ethanol)

-

Methanol (reagent grade)

-

Ethyl acetate (reagent grade)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas source (cylinder or balloon)

-

Hydrogenation apparatus (e.g., Parr shaker, H-Cube, or a standard flask with a balloon)

-

Round-bottom flask and standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Method A: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is adapted from the reduction of a structurally similar nitroarene.[9]

-

Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq).

-

Solvent Addition: Add methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times). Pressurize the vessel to the desired pressure (e.g., 1 atm using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically overnight).

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

-

Product Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 2-(trifluoromethoxy)aniline. The crude product can be purified further by column chromatography if necessary.

Method B: Raney® Nickel Catalyzed Hydrogenation

This protocol is based on the reduction of a chlorinated analogue of the target molecule.[10]

-

Reaction Setup: In a high-pressure reactor (autoclave), add this compound (1.0 eq) dissolved in methanol.

-

Catalyst Addition: Carefully add Raney® Nickel (as a slurry, approximately 13% by weight of the substrate) to the reactor.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 5 bar with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to 30°C and stir for approximately 5 hours.

-

Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by sampling and analyzing via TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney® Nickel catalyst. Wash the catalyst with a small amount of methanol.

-

Product Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation under reduced pressure or other standard purification techniques to afford pure 2-(trifluoromethoxy)aniline.

Visual Diagrams

Chemical Transformation

Caption: Catalytic reduction of this compound.

Experimental Workflow

Caption: General workflow for catalytic nitro group reduction.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

-

Catalysts: Palladium on carbon and Raney® Nickel are pyrophoric, especially when dry and exposed to air. Handle these catalysts as slurries in a suitable solvent and do not allow them to dry completely. Filtered catalyst residues should be quenched carefully with water before disposal.

-

Pressure: When working with pressurized reactors, ensure the equipment is rated for the intended pressure and temperature and has been properly inspected.

Conclusion

The catalytic reduction of this compound is an efficient and high-yielding transformation that can be readily achieved using standard laboratory procedures. Both Pd/C and Raney® Nickel are effective catalysts for this conversion, with the choice depending on the specific requirements of the synthesis, including cost, desired reaction time, and functional group compatibility. The protocols provided in this application note serve as a robust starting point for researchers developing synthetic routes to 2-(trifluoromethoxy)aniline and its derivatives.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 5. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitro Reduction (H2 + Raney Ni) [commonorganicchemistry.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

converting 1-Nitro-2-(trifluoromethoxy)benzene to 2-(trifluoromethoxy)aniline

Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2-(trifluoromethoxy)aniline from 1-Nitro-2-(trifluoromethoxy)benzene. This conversion is a critical step in the synthesis of various pharmaceuticals, agrochemicals, and materials science products.[1] The protocols outlined below focus on the reduction of the nitro group, a common and crucial transformation in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction